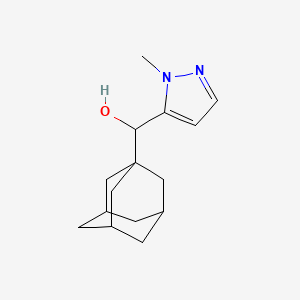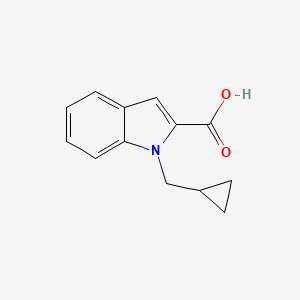![molecular formula C12H11N3S B1529483 3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline CAS No. 1082825-85-1](/img/structure/B1529483.png)
3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Descripción general
Descripción
“3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is a chemical compound with the molecular formula C7H9N3S . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring attached to an aniline group . The imidazo[2,1-b][1,3]thiazole ring is a heterocyclic compound containing three carbon atoms, one sulfur atom, and two nitrogen atoms .Physical And Chemical Properties Analysis
“3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is a solid substance . Its molecular weight is 167.23 .Aplicaciones Científicas De Investigación
Antiviral Activity
The compound has been studied for its potential antiviral activity. In particular, it has been synthesized and evaluated for its antiviral activity against Parvovirus B19 . The effects of the synthesized compounds on cell viability and viral replication were investigated, suggesting that the mechanism involved in biological activity is sensitive to small structural changes .
Anti-Proliferative Agents
The compound has also been investigated for its potential as an anti-proliferative agent. Two novel series of N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides and 1-(aryl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)ureas were designed, synthesized and investigated for their anticancer efficacy against the MCF-7 breast cell line .
Drug Development
The compound’s structure makes it a candidate for drug development. It has been used in the synthesis of new drugs against B19V . The compound’s core can be directed to achieve specific biological activities .
Inhibitor of VEGFR-2
One of the derivatives of the compound has shown inhibitory activity towards VEGFR-2 . VEGFR-2 is a key target in the treatment of diseases such as cancer, where it plays a role in angiogenesis .
Apoptosis Induction
The compound has been found to induce early and late apoptosis in MCF-7 cells . This suggests potential applications in the treatment of diseases characterized by abnormal cell proliferation .
Cell Cycle Arrest
The compound has been found to cause cell cycle arrest in the G2/M phase . This could have implications for its use in cancer treatment, where cell cycle arrest is often a desired outcome .
Direcciones Futuras
The future directions for the research on “3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” and related compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the diverse biological activities of imidazothiazoles, these compounds could be potential candidates for the development of new therapeutic agents .
Propiedades
IUPAC Name |
3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-7-16-12-14-11(6-15(8)12)9-3-2-4-10(13)5-9/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVMOAXXVZCWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




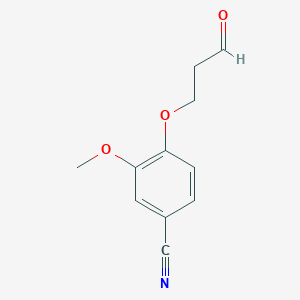
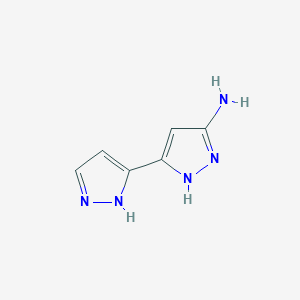



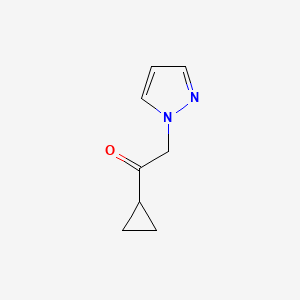


![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)
![3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1529419.png)

